4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde
Overview
Description
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde is an organic compound with the molecular formula C16H13D4NO2. It is a deuterated analog of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde, where the hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties and stability.
Mechanism of Action
Target of Action
The primary targets of the compound “4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde” are currently unknown. This compound is a derivative of pyridine, which is often used in pharmaceuticals and agrochemicals due to its versatile reactivity
Mode of Action
The mode of action of this compound is not well-documented. Given its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions. The presence of the ethoxy group could also influence its interaction with targets, potentially enhancing its lipophilicity and thus its ability to cross cell membranes .
Biochemical Pathways
Pyridine derivatives are known to participate in a wide range of biochemical reactions, including acting as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators
Pharmacokinetics
The pyridine ring could be metabolized through various pathways, including oxidation and conjugation .
Result of Action
Given its structural similarity to other pyridine derivatives, it may have a range of potential effects, including modulation of enzyme activity, alteration of receptor signaling, and changes in ion channel conductance
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and reactivity. Additionally, the biological environment, including the presence of specific enzymes and transport proteins, could influence its absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
It is known to be a part of the category of Blood Glucose Regulators . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glucose metabolism.
Cellular Effects
Given its categorization as a Blood Glucose Regulator , it may influence cell function by modulating glucose metabolism, which could have downstream effects on cell signaling pathways, gene expression, and overall cellular metabolism.
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels, given its categorization as a Blood Glucose Regulator .
Preparation Methods
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde involves several steps. One common method includes the reaction of 5-ethyl-2-pyridine with 4-hydroxybenzaldehyde in the presence of a deuterated solvent. The reaction is typically carried out under reflux conditions with a suitable catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its stability and deuterium labeling.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde can be compared with similar compounds such as:
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde: The non-deuterated analog, which has similar chemical properties but lacks the stability provided by deuterium.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise studies in various scientific fields.
Properties
IUPAC Name |
4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWGSRJHHXHBB-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661967 | |
Record name | 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189479-80-8 | |
Record name | 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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